molecular formula C9H6ClN B8058885 3-Chloro-3-phenylprop-2-enenitrile

3-Chloro-3-phenylprop-2-enenitrile

Cat. No.: B8058885
M. Wt: 163.60 g/mol
InChI Key: GVKYEBRJHLHHOE-UHFFFAOYSA-N
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Description

3-Chloro-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a chloro group, a phenyl group, and a nitrile group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-phenylprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed for the reduction of the nitrile group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for the oxidation of the nitrile group.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-azido-3-phenylprop-2-enenitrile or 3-thiocyanato-3-phenylprop-2-enenitrile can be formed.

    Reduction Products: The reduction of the nitrile group yields 3-chloro-3-phenylpropylamine.

    Oxidation Products: The oxidation of the nitrile group results in 3-chloro-3-phenylpropanoic acid.

Scientific Research Applications

3-Chloro-3-phenylprop-2-enenitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    3-Chloro-3-phenylprop-2-enal: Similar structure but with an aldehyde group instead of a nitrile group.

    3-Chloro-3-phenylprop-2-enol: Contains a hydroxyl group instead of a nitrile group.

    3-Chloro-3-phenylprop-2-enamine: Features an amine group instead of a nitrile group.

Uniqueness: 3-Chloro-3-phenylprop-2-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKYEBRJHLHHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295556
Record name 3-Chloro-3-phenyl-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-84-3
Record name 3-Chloro-3-phenyl-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78583-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3-phenyl-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice cold (0-5° C.) dimethylformamide (2.56 mL, 33.32 mmol) was added phosphorous oxychloride (1.56 mL, 16.66 mmol) dropwise with stirring for 15 min. To this cold mixture, acetophenone (1.0 g, 8.3 mmol) was added dropwise maintaining the temperature of the reaction mixture between 45-55° C. for 10 min. The reaction mixture was slowly allowed to rt and stand for 30 min. To the reaction mixture, 0.5 mL of a total solution of hydroxylamine hydrochloride (2.31 g, 33.32 mmol) in dry DMF (3.3 mL) was added and the mixture was stirred at 70-80° C. for 5 min. Then the remaining solution of hydroxylamine hydrochloride in DMF was added thereafter at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to rt for 30 min and diluted with cold water (100 mL). The solution was extracted with chloroform (3×100 mL) and the chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel using hexane-ethyl acetate (98:2) as eluent to give the product as an oil (0.72 g, 53%). 1H NMR (400 MHz, CDCl3): δ 7.64-7.67 (2H, m, Ar—H), 7.43-7.53 (3H, m, Ar—H), 6.02 (1H, s, ═CH).
Name
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100 mL
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solvent
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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1.56 mL
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reactant
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2.56 mL
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1 g
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[Compound]
Name
total solution
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0.5 mL
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2.31 g
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3.3 mL
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0 (± 1) mol
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Yield
53%

Synthesis routes and methods II

Procedure details

The reaction of dimethylformamide, phosphorous oxychloride and acetophenone as described earlier gave the product as an oil (0.72 g, 53%). 1H NMR (400 MHz, CDCl3): δ 7.64-7.67 (2H, m), 7.43-7.53 (3H, m), 6.02 (1H, s).
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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